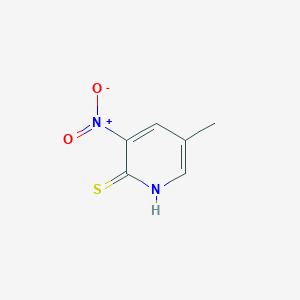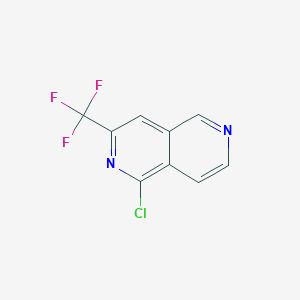
1-氯-3-(三氟甲基)-2,6-萘啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine is a chemical compound with the molecular formula C9H4ClF3N2. It is a member of the naphthyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.
科学研究应用
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.
Industry: In materials science, it is used to synthesize polymers and other materials with enhanced properties such as increased thermal stability and resistance to degradation.
准备方法
The synthesis of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process.
化学反应分析
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and a suitable solvent.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form the corresponding amines. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with various aryl or alkyl halides in the presence of transition metal catalysts such as palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-amino-3-(trifluoromethyl)-2,6-naphthyridine, while coupling with an aryl halide can produce a biaryl derivative.
作用机制
The mechanism of action of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of pathogens.
The exact molecular targets and pathways involved depend on the specific application and the structure of the compound. Researchers use various techniques such as molecular docking and biochemical assays to elucidate these mechanisms and optimize the compound’s efficacy.
相似化合物的比较
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine can be compared with other similar compounds such as:
1-Chloro-3-(trifluoromethyl)benzene: While both compounds contain chlorine and trifluoromethyl groups, the naphthyridine structure provides additional nitrogen atoms, which can enhance its reactivity and binding properties.
3-Chloro-5-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in the position and number of chlorine atoms. The naphthyridine structure offers a more rigid and planar framework, which can influence its chemical behavior.
1-Chloro-3-(trifluoromethyl)quinoline: The quinoline structure is similar to naphthyridine but lacks the additional nitrogen atom. This difference can affect the compound’s electronic properties and reactivity.
The uniqueness of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine lies in its combination of chlorine and trifluoromethyl groups within the naphthyridine framework, providing a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
1-chloro-3-(trifluoromethyl)-2,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-6-1-2-14-4-5(6)3-7(15-8)9(11,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBRVPMXFVGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=NC(=C21)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)
![N-{[1,1'-biphenyl]-2-yl}-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2541698.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)

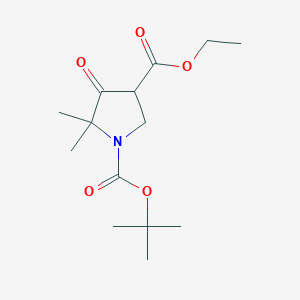
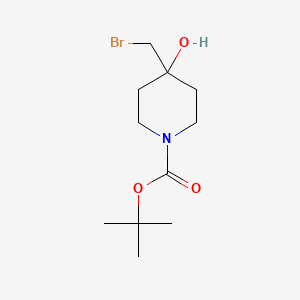

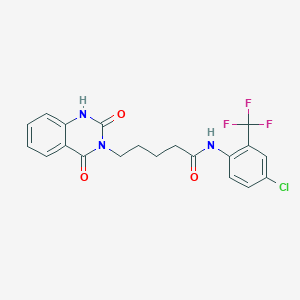
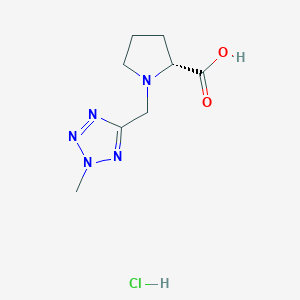
![1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea](/img/structure/B2541713.png)
![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)

